![molecular formula C16H16N2O3S B2920999 Methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate CAS No. 441289-77-6](/img/structure/B2920999.png)
Methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . These derivatives have been studied for their potential as inhibitors of bacterial DNA gyrase B (GyrB), an enzyme involved in bacterial DNA replication .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives involves the reaction of 2-bromodimedone with cyanothioacetamide . Further reactions with different chemical reagents can produce various heterocyclic derivatives .Molecular Structure Analysis
The molecular structure of these compounds has been analyzed using combined theoretical techniques, including Quantum Theory of Atoms In Molecules (QTAIM) calculations . These techniques provide a detailed description of the molecular interactions that stabilize the molecular complexes .Chemical Reactions Analysis
The reactivity of these compounds towards different chemical reagents has been observed to produce different heterocyclic derivatives . For example, the reaction of one such compound with phenyl isothiocyanate and triethylamine in dichloromethane produced a white solid .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds have been analyzed using various techniques. For example, 1H NMR spectroscopy has been used to determine the chemical shifts of the hydrogen atoms in the molecule .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of novel tetrazole liquid crystals have been reported, highlighting the versatility of benzoate derivatives in the development of materials with specific mesogenic behaviors, such as nematic and smectic mesophases, which are crucial for liquid crystal displays (LCDs) and other optical applications (Tariq et al., 2013).
- Another study focused on the structural and conformational properties of closely related compounds, providing insights into the influence of intramolecular interactions on the stability and reactivity of carbonyl thiocarbamate species. This has implications for the design of molecules with targeted physical and chemical properties (Channar et al., 2020).
Applications in Agriculture and Environmental Science
- In agriculture, research has been conducted on the sustained release of fungicides using solid lipid nanoparticles and polymeric nanocapsules. Such carrier systems, encapsulating carbendazim and tebuconazole, offer enhanced efficiency and reduced environmental toxicity, demonstrating the potential of benzoate derivatives in improving agricultural practices and pest management (Campos et al., 2015).
Analytical Methods
- A method utilizing dispersive liquid-liquid microextraction combined with high-performance liquid chromatography-fluorescence detection was developed for the determination of carbendazim and thiabendazole in environmental samples. This showcases the role of benzoate derivatives in enhancing analytical methodologies for monitoring environmental pollutants (Wu et al., 2009).
Drug Discovery and Pharmacology
- Benzo[d]thiazole derivatives have been synthesized as potential building blocks in drug discovery, highlighting the chemical space exploration around the molecule for targeting specific biological activities. This underlines the importance of such compounds in medicinal chemistry for the development of new therapeutic agents (Durcik et al., 2020).
Material Science
- Research into the rational design of spherical supramolecular dendrimers self-organized in novel thermotropic cubic liquid-crystalline phases indicates the utility of methylbenzoate derivatives in the development of advanced materials with potential applications in electronics, photonics, and nanotechnology (Balagurusamy et al., 1997).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have a wide range of pharmaceutical and therapeutic activities .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to a range of effects .
Pharmacokinetics
Compounds with similar structures, such as thiazole derivatives, are known to have diverse pharmacokinetic properties .
Result of Action
It is known that thiazole derivatives can have a range of effects, including anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities .
Action Environment
It is known that environmental factors can influence the action of many compounds .
Future Directions
properties
IUPAC Name |
methyl 4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-21-15(20)11-8-6-10(7-9-11)14(19)18-16-17-12-4-2-3-5-13(12)22-16/h6-9H,2-5H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEILVBLUKLTMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Aminomethyl)pyridin-2-yl]-1lambda(6),4-thiomorpholine-1,1-dione](/img/structure/B2920916.png)
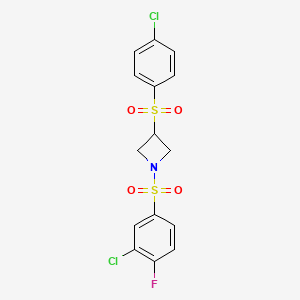
![(E)-2-(4-chlorophenyl)sulfonyl-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B2920919.png)
![Methyl 3-(4-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2920920.png)
![N'-[2-(2-chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2920923.png)
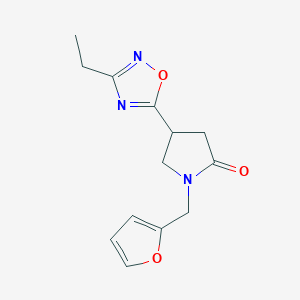
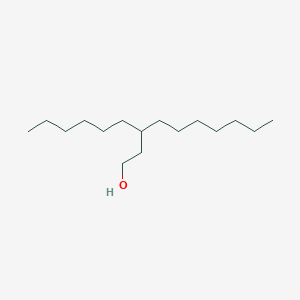
![2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2920926.png)
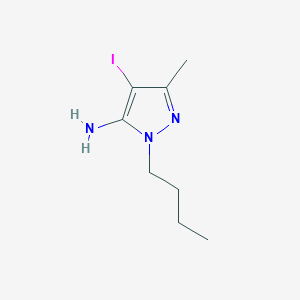

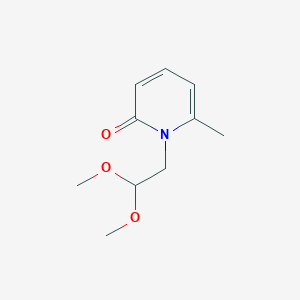
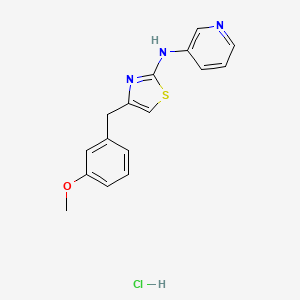
![5-[[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4--yl]methylene]-3-(2-phenylethyl)-2-thioxo-4-thiazolidinone](/img/structure/B2920937.png)
